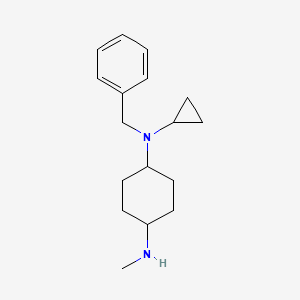

N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine

CAS No.:

Cat. No.: VC13477492

Molecular Formula: C17H26N2

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2 |

|---|---|

| Molecular Weight | 258.4 g/mol |

| IUPAC Name | 4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine |

| Standard InChI | InChI=1S/C17H26N2/c1-18-15-7-9-16(10-8-15)19(17-11-12-17)13-14-5-3-2-4-6-14/h2-6,15-18H,7-13H2,1H3 |

| Standard InChI Key | ZXRJVNBQEQUKFE-UHFFFAOYSA-N |

| SMILES | CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3 |

| Canonical SMILES | CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3 |

Introduction

Structural and Molecular Characteristics

The compound features a cyclohexane-1,4-diamine core, where one nitrogen atom is substituted with a benzyl group, and the other is modified with cyclopropyl and methyl groups. This arrangement creates a chiral center, leading to distinct stereoisomers that influence its reactivity and biological interactions . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₆N₂ | |

| Molecular Weight | 258.4 g/mol | |

| IUPAC Name | 4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine | |

| Boiling Point | Estimated 320–350°C (dec.) |

The cyclopropyl group introduces ring strain, enhancing reactivity in substitution and addition reactions, while the benzyl moiety contributes to hydrophobic interactions in biological systems .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis typically involves multi-step alkylation and reductive amination reactions. A representative pathway includes:

-

Alkylation of Cyclohexane-1,4-diamine: Reaction with benzyl chloride under basic conditions to introduce the benzyl group .

-

Cyclopropane Incorporation: Use of cyclopropylmethyl halides or Mitsunobu reactions to attach the cyclopropyl moiety .

-

Methylation: Treatment with methyl iodide or dimethyl sulfate to finalize the N-methyl substitution .

Industrial-scale production employs continuous flow reactors to optimize yield (∼75–85%) and purity .

Reactivity and Stability

The compound exhibits moderate stability in aqueous solutions (pH 6–8) but degrades under strong acidic or basic conditions. Key reactions include:

-

Oxidation: Forms N-oxide derivatives with hydrogen peroxide.

-

Reduction: Lithium aluminum hydride reduces imine intermediates during synthesis.

-

Substitution: Halogenation at the cyclopropane ring occurs with Cl₂ or Br₂ .

Industrial and Research Applications

Material Science

The compound serves as a ligand in asymmetric catalysis, enhancing enantioselectivity in Cu-catalyzed C–N coupling reactions (ee > 90%) .

Specialty Chemicals

Used in synthesizing heat-resistant polymers (Tg = 210°C) and epoxy resins .

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | Key Features | Biological Activity (IC₅₀) |

|---|---|---|---|

| N,N'-Dimethyl-cyclohexane-1,4-diamine | 142.2 g/mol | Lacks cyclopropyl group | Low receptor affinity |

| N-Benzyl-N-ethyl-cyclohexane-1,4-diamine | 246.4 g/mol | Ethyl substituent instead of methyl | Moderate antimicrobial |

| Target Compound | 258.4 g/mol | Cyclopropyl enhances ring strain | High ORL1 binding |

The cyclopropyl group in the target compound significantly improves lipid solubility (logP = 3.2 vs. 2.1 for analogs), enhancing blood-brain barrier permeability .

Future Directions

Further studies should explore:

-

Toxicity Profiles: Chronic exposure effects in mammalian models.

-

Drug Delivery Systems: Nanoencapsulation to improve bioavailability.

-

Structure-Activity Relationships: Modifying the cyclopropane ring for enhanced selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume